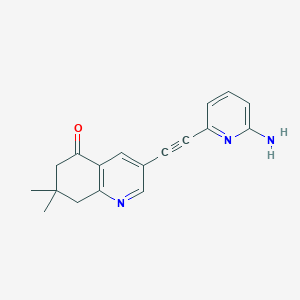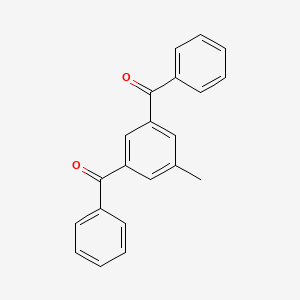
1,3-Dibenzoyl-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzoyl-5-methylbenzene: is an organic compound that belongs to the class of aromatic ketones It consists of a benzene ring substituted with two benzoyl groups at the 1 and 3 positions and a methyl group at the 5 position
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibenzoyl-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing in a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 1,3-Dibenzoyl-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles like halogens, nitro groups, or sulfonic acids in the presence of catalysts.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoyl compounds.
科学的研究の応用
1,3-Dibenzoyl-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,3-dibenzoyl-5-methylbenzene involves its interaction with molecular targets through its functional groups. The benzoyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
1,3-Dibenzoylbenzene: Similar structure but lacks the methyl group at the 5 position.
1,3-Diacetyl-5-methylbenzene: Similar structure but with acetyl groups instead of benzoyl groups.
1,3-Dibenzoyl-2-hydroxy-5-methylbenzene: Similar structure with an additional hydroxyl group.
Uniqueness: 1,3-Dibenzoyl-5-methylbenzene is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in similar compounds.
特性
分子式 |
C21H16O2 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
(3-benzoyl-5-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H16O2/c1-15-12-18(20(22)16-8-4-2-5-9-16)14-19(13-15)21(23)17-10-6-3-7-11-17/h2-14H,1H3 |
InChIキー |
VIVHHCKZCDOICK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


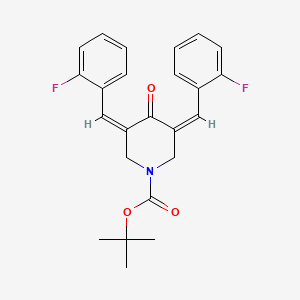
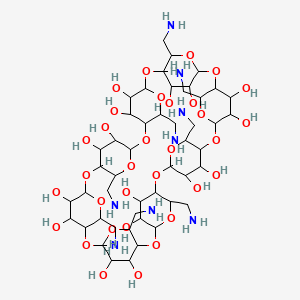
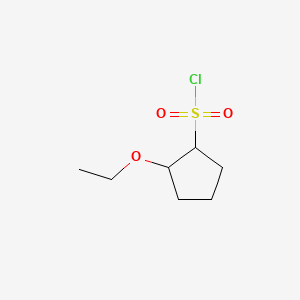
![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)
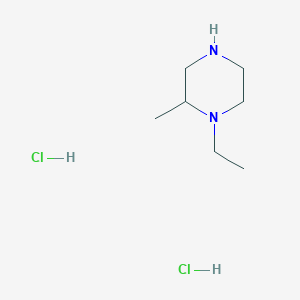
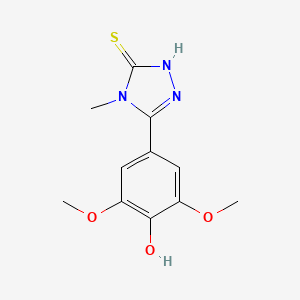
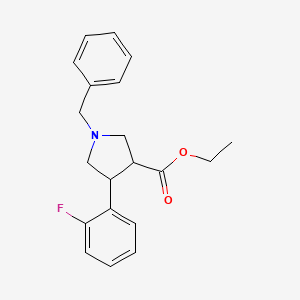
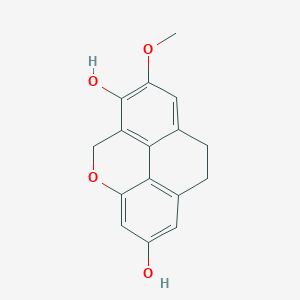
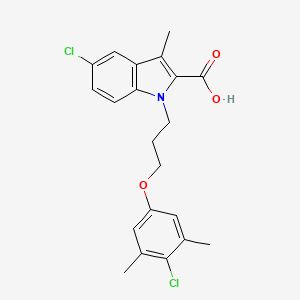
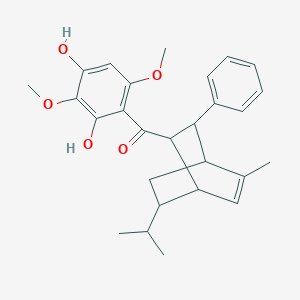
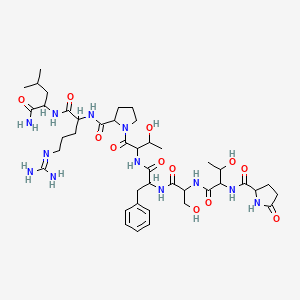
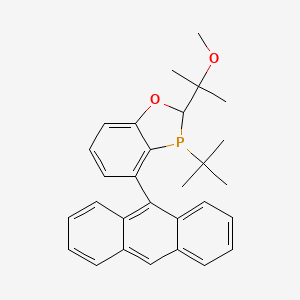
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)
